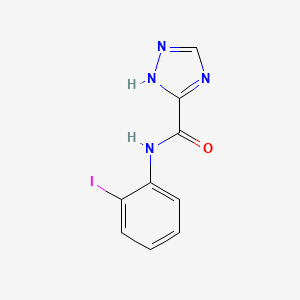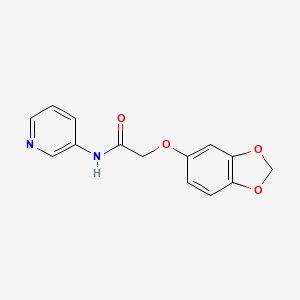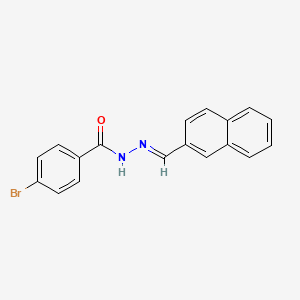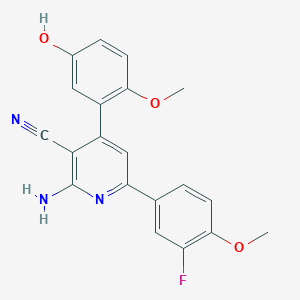![molecular formula C16H11NO3S B5322021 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)
4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as TDQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDQ belongs to the class of quinoline derivatives and is synthesized through a multistep process involving the condensation of thienyl acetic acid with 2-aminobenzoic acid followed by cyclization and oxidation.
Mécanisme D'action
The exact mechanism of action of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. This compound has also been found to modulate the activity of ion channels in the heart, which could have implications for the treatment of cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, this compound is also known to be unstable in solution and can degrade over time, which can complicate experiments. Additionally, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several potential future directions for research on 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency or decreased toxicity. Another potential direction is the investigation of this compound's effects on other biological targets, such as enzymes involved in inflammation or neurodegeneration. Finally, there is interest in exploring the use of this compound as a tool compound for studying the mechanisms of DNA topoisomerase II inhibition and its role in cancer therapy.
Méthodes De Synthèse
The synthesis of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves several steps, starting with the condensation of thienyl acetic acid with 2-aminobenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then cyclized using trifluoroacetic anhydride (TFAA) and triethylamine (TEA) to form the pyranoquinoline ring system. Finally, the compound is oxidized using Jones reagent to yield this compound.
Applications De Recherche Scientifique
4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have shown that this compound exhibits potent antiproliferative activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs.
Propriétés
IUPAC Name |
4-thiophen-3-yl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-13-7-11(9-5-6-21-8-9)14-15(20-13)10-3-1-2-4-12(10)17-16(14)19/h1-6,8,11H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWGYNRSKWBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)


![1-methyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5321966.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5321976.png)
![ethyl [4-(3,4-dichlorophenyl)-1-piperazinyl]acetate](/img/structure/B5321986.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5321997.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)


![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)

![1-(2-chlorobenzyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5322028.png)